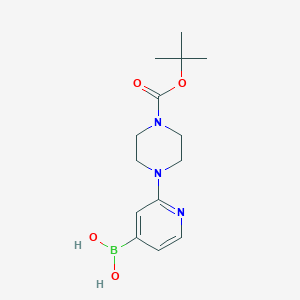

(2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyridin-4-yl)boronic acid

Description

(2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyridin-4-yl)boronic acid (CAS: 919347-67-4) is a boronic acid derivative featuring a pyridine core substituted with a tert-butoxycarbonyl (Boc)-protected piperazine moiety at the 2-position and a boronic acid group at the 4-position. Its molecular formula is C₁₄H₂₂BN₃O₄, with a molecular weight of 307.16 g/mol . This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of medicinal chemistry for synthesizing biaryl structures in drug candidates, particularly in kinase inhibitors and central nervous system (CNS) therapeutics . The Boc group enhances solubility and stability during synthesis, while the boronic acid enables regioselective coupling with aryl halides .

Properties

IUPAC Name |

[2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridin-4-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BN3O4/c1-14(2,3)22-13(19)18-8-6-17(7-9-18)12-10-11(15(20)21)4-5-16-12/h4-5,10,20-21H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPPRXKFGYZIUSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1)N2CCN(CC2)C(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001155206 | |

| Record name | 1-(1,1-Dimethylethyl) 4-(4-borono-2-pyridinyl)-1-piperazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001155206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003043-73-9 | |

| Record name | 1-(1,1-Dimethylethyl) 4-(4-borono-2-pyridinyl)-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1003043-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,1-Dimethylethyl) 4-(4-borono-2-pyridinyl)-1-piperazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001155206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyridin-4-yl)boronic acid, with the CAS number 1003043-73-9, is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyridine ring and a piperazine moiety, which are known to contribute to various pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C14H22BN3O4

- Molecular Weight : 307.15 g/mol

- Structure : The compound consists of a boronic acid functional group attached to a pyridine ring and a tert-butoxycarbonyl-protected piperazine.

Boronic acids are known for their ability to form reversible covalent bonds with serine residues in active sites of enzymes, particularly in proteases and β-lactamases. This property makes them valuable in drug design for targeting specific enzymes involved in disease processes.

Proteasome Inhibition

Recent studies have highlighted the role of boronic acids as proteasome inhibitors. They can disrupt the ubiquitin-proteasome pathway, leading to the accumulation of misfolded proteins and subsequent apoptosis in cancer cells . This mechanism is particularly relevant for compounds designed for anticancer therapies.

Antimicrobial Activity

Research has demonstrated that certain boronic acids exhibit antimicrobial properties by inhibiting β-lactamase enzymes, which are responsible for antibiotic resistance in bacteria. For instance, compounds similar to this compound have shown effectiveness against strains producing plasmid-mediated β-lactamases, enhancing the efficacy of β-lactam antibiotics when used in combination .

Anticancer Activity

The potential anticancer effects of boronic acid derivatives have been extensively studied. For example, compounds that inhibit the proteasome can induce apoptosis in various cancer cell lines. In vitro studies have reported low nanomolar activity against multiple cancer types, suggesting that this compound could be effective in cancer treatment modalities .

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A study published in Bioorganic & Medicinal Chemistry Letters evaluated the antimicrobial activity of various boronic acids against resistant bacterial strains. The results indicated that certain derivatives could significantly lower the minimum inhibitory concentration (MIC) values when combined with existing antibiotics .

- Anticancer Mechanism Exploration : Research conducted on proteasome inhibitors revealed that boronic acids could effectively block the proteasome's catalytic sites, leading to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins in cancer cells .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of related boronic acids have shown that modifications to the piperazine and pyridine moieties can enhance biological activity. This highlights the importance of molecular design in optimizing therapeutic effects .

Data Table: Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of (2-(4-(tert-butoxycarbonyl)piperazin-1-yl)pyridin-4-yl)boronic acid is in the development of pharmaceuticals. Its ability to form stable complexes with various biological targets allows it to act as a potent inhibitor in several enzyme systems:

- Histone Demethylase Inhibitors : This compound has been explored as a potential inhibitor for histone lysine demethylases (KDMs), which play crucial roles in epigenetic regulation. In particular, derivatives of this compound have shown promise in selectively inhibiting KDM4 and KDM5 subfamilies, which are implicated in cancer progression and other diseases .

Targeted Drug Delivery

The boronic acid moiety can facilitate the design of targeted drug delivery systems. By conjugating this compound with therapeutic agents, researchers can enhance the specificity and efficacy of drugs aimed at particular cellular pathways or tumor types. This approach leverages the reversible binding properties of boronic acids with diols present on biomolecules .

Chemical Biology

In chemical biology, this compound is utilized to probe biological systems through selective inhibition or modification of target proteins. Its structural characteristics enable it to be used in various assays to study protein interactions and cellular responses.

Case Study 1: Inhibition of KDMs

A study published in Bioorganic & Medicinal Chemistry Letters highlighted the synthesis and evaluation of derivatives of this compound as selective inhibitors of KDMs. The findings demonstrated that specific substitutions on the pyridine ring significantly enhanced inhibitory activity against KDM5B while maintaining selectivity over other KDM subfamilies, indicating potential therapeutic applications in oncology .

Case Study 2: Targeting ALK Pathways

Another research article focused on developing compounds targeting Activin receptor-like kinases (ALKs) using boronic acid derivatives, including this compound. The study illustrated how these compounds could modulate ALK signaling pathways, providing insights into their role in various diseases such as fibrosis and cancer .

Data Table: Summary of Applications

Comparison with Similar Compounds

Notes

Synthetic Considerations : The target compound is synthesized via Suzuki coupling using tetrakis(triphenylphosphine)palladium(0), as outlined in Scheme 2 of .

Handling and Storage : Boronic acids with Boc-protected amines require anhydrous storage at -20°C to prevent hydrolysis .

Biological Relevance : The fluorinated analogue’s improved BBB penetration makes it a candidate for neurologic drug development, though its synthetic complexity limits large-scale production .

Commercial Availability : The 3-pyridinyl isomer (CAS: 957061-12-0) is available from 11 suppliers, including MolPort and AKos, highlighting its accessibility for medicinal chemistry workflows .

Q & A

Basic: What are the key synthetic challenges and strategies for preparing (2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyridin-4-yl)boronic acid?

Answer:

The synthesis typically involves sequential functionalization of the pyridine core. A critical step is introducing the boronic acid group at the 4-position of pyridine, which requires careful control of reaction conditions to avoid protodeboronation. The tert-butoxycarbonyl (Boc) group on the piperazine moiety is introduced early to protect the secondary amine during subsequent reactions . Key challenges include:

- Competing side reactions : The Boc group may hydrolyze under acidic or basic conditions. Use anhydrous solvents (e.g., THF) and mild bases (e.g., K₂CO₃) to minimize this .

- Boronation selectivity : Miyaura borylation of halogenated pyridine precursors (e.g., 4-bromo derivatives) requires Pd catalysts (e.g., Pd(dppf)Cl₂) and pinacol borane. Monitor reaction progress via TLC or LC-MS to confirm boronic acid formation .

Basic: How can researchers purify and characterize this compound to ensure high purity for downstream applications?

Answer:

- Purification : Column chromatography (silica gel, eluent: hexane/EtOAc gradient) effectively removes unreacted boronic ester intermediates. For crystalline derivatives, recrystallization in ethanol/water mixtures improves purity, leveraging the compound’s moderate solubility .

- Characterization :

- 1H/13C NMR : Confirm the Boc group (δ ~1.4 ppm for tert-butyl) and piperazine integration (e.g., 8H for two CH₂ groups). Boronic acid protons may appear as broad peaks at δ ~7-9 ppm .

- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to verify purity >95% and detect regioisomeric impurities (e.g., 3-pyridinyl boronic acid derivatives) .

Advanced: How does the Boc-protected piperazine moiety influence Suzuki-Miyaura cross-coupling efficiency, and how can side reactions be mitigated?

Answer:

- Reactivity impact : The electron-donating Boc group slightly deactivates the pyridine ring, potentially slowing transmetalation. Optimize coupling by increasing Pd catalyst loading (2-5 mol%) and using polar aprotic solvents (e.g., DMF) .

- Deprotection risks : Under basic conditions (e.g., aqueous Na₂CO₃ in Suzuki reactions), partial Boc cleavage may occur. Pre-screen conditions via small-scale reactions and confirm product integrity via LC-MS. Alternatives include using milder bases (CsF) or switching to aryl trifluoroborate salts for improved stability .

Advanced: How should researchers resolve contradictions in reported physical data (e.g., melting points) for structurally related boronic acids?

Answer:

Discrepancies in melting points (e.g., 138–139.5°C in vs. 174–176°C for a similar isonicotinic acid derivative in ) often arise from:

- Polymorphism : Crystallize the compound from different solvent systems (e.g., MeOH vs. EtOAc) and analyze via X-ray diffraction .

- Hydration/solvate formation : Dry samples under high vacuum (40°C, 24 hr) and compare TGA/DSC data to assess solvent retention .

Advanced: What strategies are recommended for stabilizing this boronic acid against protodeboronation in aqueous reaction media?

Answer:

- pH control : Maintain neutral to slightly acidic conditions (pH 6–7) to reduce hydroxide-mediated deboronation. Buffered systems (e.g., phosphate) are preferable .

- Coordination additives : Add ligands like 2-mercaptoethanol or diethanolamine to stabilize the boronic acid via Lewis acid-base interactions .

- Low-temperature storage : Store at 2–8°C under inert gas (N₂/Ar) to prevent oxidation .

Advanced: How can researchers validate the regiochemical assignment of the boronic acid group on the pyridine ring?

Answer:

- NOESY/ROESY NMR : Correlate spatial proximity between the boronic acid proton and adjacent pyridine/piperazine protons .

- X-ray crystallography : Resolve the crystal structure to unambiguously confirm substitution patterns. For example, the 4-pyridinyl boronic acid derivative in shows a planar geometry typical of sp²-hybridized boron.

- Derivatization : Convert the boronic acid to a trifluoroborate salt and analyze via 19F NMR for a distinct shift corresponding to the 4-position .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.